7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Description
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a spirocyclic compound featuring a 1-oxa-3-azaspiro[4.5]dec-2-ene core with a methyl substituent at position 5. Its molecular formula is C₉H₁₄N₂O (molecular weight: 166.22 g/mol). The spiro architecture and functional group positioning (oxygen at position 1, nitrogen at position 3) confer unique conformational and electronic properties, making it relevant in pharmaceutical and materials chemistry .
Properties
CAS No. |
25517-57-1 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-3-2-4-9(5-7)6-11-8(10)12-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
YOHHUDLYXSLONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CN=C(O2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves the following steps:
Cyclization Reaction: The formation of the spiro linkage is achieved through a cyclization reaction involving a suitable precursor. This precursor often contains functional groups that facilitate the formation of the oxazolidine and piperidine rings.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Common solvents used in the reaction include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include alkyl halides and alcohols.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is being explored for its potential therapeutic properties. Research indicates that compounds with similar spirocyclic structures can exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that spirocyclic amines may influence neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant in the context of developing new treatments for mood disorders.
- Anticancer Activity : Preliminary investigations have indicated that derivatives of spirocyclic compounds can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of:
- Pharmaceuticals : As a precursor for synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders.
- Agrochemicals : The compound's structure may be utilized to develop new agrochemical products, enhancing crop protection and yield.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Harnden et al., 1970 | Antidepressant Activity | Investigated the effects of spirocyclic amines on neurotransmitter levels; suggested potential for mood disorder treatments. |
| Recent Synthesis Research | Organic Synthesis | Demonstrated effective routes for synthesizing derivatives of spirocyclic compounds, highlighting versatility in creating complex structures. |
| Cancer Research Trials | Anticancer Properties | Early trials indicate that related compounds show promise in inhibiting tumor growth in vitro; further studies needed to confirm efficacy in vivo. |
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Substituent Position and Ring System Variations
The table below compares key structural and physicochemical properties of 7-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine with similar compounds:
Key Observations :
- Substituent Position : The methyl group at position 7 (target compound) vs. 8 (analogs) influences steric interactions and ring puckering dynamics .
- O/N Positioning : Swapping oxygen and nitrogen positions (e.g., 3-oxa-1-aza vs. 1-oxa-3-aza) alters hydrogen-bonding capacity and solubility .
- Steric Effects : Dimethyl substitution at position 8 (C₁₀H₁₈N₂O) introduces significant steric hindrance, reducing conformational flexibility .
Elemental Analysis Comparison :
| Compound | Calculated (%) | Found (%) |
|---|---|---|
| Target Compound (C₉H₁₄N₂O) | C: 65.04, H: 8.49, N: 16.86 | Data pending |
| 3-(p-Chlorophenyl)-7-methyl analog | C: 70.02, H: 5.88, N: 5.44 | C: 69.89, H: 6.02, N: 5.55 |
Conformational and Electronic Properties
- Ring Puckering : The Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) for the spiro[4.5] system indicate that 7-methyl substitution induces a chair-like puckering, while 8-methyl analogs adopt boat conformations .
- Electronic Effects : The 1-oxa-3-aza configuration in the target compound enhances electrophilicity at the enamine double bond, facilitating nucleophilic additions compared to 3-oxa-1-aza analogs .
Biological Activity
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H13NO2
- Molecular Weight : 167.205 g/mol
- CAS Number : 89849-15-0
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors such as 4-aminophenol and α-glycolic acid or lactic acid. The key reaction often includes metal-catalyzed oxidative cyclization to form the spirocyclic structure which is characteristic of this class of compounds .
Anticancer Activity
Recent studies have shown that derivatives of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines exhibit significant anticancer activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung Cancer) | 0.18 |
| 11h | A549 (Lung Cancer) | 0.19 |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 |
| 12c | HeLa (Cervical Cancer) | 0.14 |
These results indicate that compounds derived from the spirocyclic framework are potent inhibitors of cancer cell proliferation, particularly in lung, breast, and cervical cancer models .
The mechanism by which these compounds exert their anticancer effects is thought to involve the induction of apoptosis and inhibition of cell cycle progression. The specific pathways affected include the modulation of key signaling molecules involved in cell survival and proliferation .
Pharmacological Applications
Beyond its anticancer properties, there is ongoing research into the use of spirocyclic compounds like 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines for treating other conditions, such as eating disorders. Patent literature suggests that these compounds may have applications in modulating metabolic pathways associated with appetite regulation .
Case Studies
A notable case study involved the evaluation of a series of spirocyclic compounds against established cancer cell lines. The study demonstrated that compounds with structural modifications similar to those found in 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines showed enhanced cytotoxicity compared to traditional chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine, and how do reaction conditions influence yield?
Answer: Synthesis of this spirocyclic compound typically involves cyclocondensation reactions. For example, analogous spiro compounds are synthesized via reactions between tetrahydropyran derivatives and nitrile-containing precursors under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Key variables affecting yield include:
- Temperature: Elevated temperatures (80–100°C) favor ring closure but may increase side reactions.
- Solvent choice: DMF enhances solubility of intermediates, while THF may reduce byproduct formation.
- Catalysts: Bases like K₂CO₃ deprotonate intermediates to drive spirocyclization.
Q. Table 1: Optimization Parameters for Spirocyclic Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Solvent | DMF or DMSO | ↑ Intermediate solubility |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
For characterization, combine NMR (¹H/¹³C) and X-ray crystallography to confirm spirocyclic geometry and amine positioning .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer: Use a tiered analytical approach:
Chromatography: HPLC or GC-MS to assess purity (>95% by area normalization).
Spectroscopy:
- ¹H NMR: Identify methyl groups (δ 1.2–1.5 ppm) and spirocyclic protons (δ 3.0–4.0 ppm).
- IR: Confirm amine (N-H stretch ~3300 cm⁻¹) and oxa-aza ring vibrations (C-O/C-N ~1200 cm⁻¹).
Crystallography: Resolve spiro junction geometry via single-crystal X-ray diffraction, as demonstrated for related azaspiro compounds .
Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out dimerization.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound synthesis?
Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Pathway Prediction: Simulate transition states to identify rate-limiting steps (e.g., ring-closing vs. side reactions) .
- Solvent Effects: Use COSMO-RS models to predict solvent interactions and select optimal media.
- Thermodynamic Stability: Calculate Gibbs free energy to prioritize kinetically stable intermediates.
Example Workflow:
Perform DFT-based reaction path searches to map energetics.
Validate with microreactor experiments under flow conditions .
Iterate using machine learning (ML) to correlate computational predictions with empirical yields.
Q. How should researchers resolve contradictions in spectroscopic data for spirocyclic amines?
Answer: Contradictions often arise from conformational flexibility or solvent-induced shifts. Mitigation strategies include:
- Variable Temperature (VT) NMR: Probe dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- Cross-Validation: Compare crystallographic data (bond lengths/angles) with NMR-derived NOE correlations .
- Density Functional Theory (DFT): Simulate NMR chemical shifts for different conformers and match to experimental data .
Case Study: A related 1-oxa-3-azaspiro compound showed conflicting NOESY signals due to chair-boat ring transitions. VT-NMR at 50°C resolved ambiguity by stabilizing the dominant conformer .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Answer: Adopt a modular synthetic and screening approach:
Derivatization: Modify substituents (e.g., methyl → ethyl, halogenation) via nucleophilic substitution or cross-coupling.
Biological Assays: Test analogs against target enzymes (e.g., FAAH inhibitors ) using kinetic assays (IC₅₀ determination).
Computational Docking: Map steric/electronic effects of substituents on binding affinity using AutoDock or Schrödinger.
Q. Table 2: Structural Analogs and Bioactivity
| Analog Structure | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 7-Ethyl variant | Increased lipophilicity | FAAH inhibition: 12 nM |
| 4-Chlorophenyl derivative | Enhanced π-stacking | Anticonvulsant activity |
Q. What strategies minimize systematic errors in kinetic studies of spirocyclic amine reactions?
Answer: Address instrument-, method-, and operator-related errors:
- Instrument Calibration: Regular standardization of HPLC detectors and mass spectrometers.
- Internal Standards: Use deuterated analogs (e.g., D₃-7-Methyl) to correct for recovery variability.
- Blind Testing: Perform replicate experiments by different operators to identify personal bias .
For uncertainty quantification, apply Monte Carlo simulations to propagate error margins in rate constants.
Q. How can researchers leverage spirocyclic compound libraries for high-throughput screening (HTS)?
Answer:
- Library Design: Synthesize analogs via parallel synthesis (e.g., Ugi reaction for diversity-oriented spirocycles).
- Automated Characterization: Integrate LC-MS with robotic sample handling for rapid purity/identity checks.
- Data Management: Use cheminformatics platforms (e.g., KNIME) to cluster compounds by structural features and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
